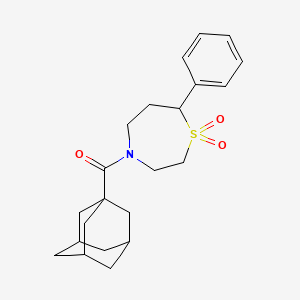

4-(Adamantane-1-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione

Description

4-(Adamantane-1-carbonyl)-7-phenyl-1λ⁶,4-thiazepane-1,1-dione is a structurally complex heterocyclic compound featuring a seven-membered thiazepane ring fused with two sulfonyl oxygen atoms (1,1-dione moiety). The adamantane-1-carbonyl group at position 4 confers significant steric bulk and hydrophobicity, while the phenyl substituent at position 7 introduces aromaticity. This combination of rigid adamantane and planar phenyl groups likely enhances molecular stability and influences intermolecular interactions, making it a candidate for pharmaceutical or materials science applications.

Properties

IUPAC Name |

1-adamantyl-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO3S/c24-21(22-13-16-10-17(14-22)12-18(11-16)15-22)23-7-6-20(27(25,26)9-8-23)19-4-2-1-3-5-19/h1-5,16-18,20H,6-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPMWJVZZULDLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C34CC5CC(C3)CC(C5)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Adamantane-1-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione typically involves multiple steps, starting with the preparation of adamantane derivatives. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . This intermediate can then undergo further reactions to introduce the phenyl and thiazepane groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-pressure reactions, catalytic hydrogenation, and advanced purification methods like chromatography are often employed to ensure the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

4-(Adamantane-1-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the adamantane or phenyl rings, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(Adamantane-1-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-(Adamantane-1-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione involves its interaction with specific molecular targets and pathways. The adamantane moiety provides rigidity, allowing the compound to fit into enzyme active sites or receptor binding pockets. The phenyl and thiazepane groups contribute to binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Position 4 Substituents

- Conformational studies of analogous adamantane-carbonyl thioureas reveal an "S-shape" geometry due to pseudo-anti-parallel alignment of C=O and C=S bonds, stabilized by intramolecular N–H···O=C hydrogen bonds . This conformation may enhance crystallinity and thermal stability.

- Oxolane-3-carbonyl : The tetrahydrofuran-derived substituent introduces polarity and flexibility, likely improving solubility in polar solvents compared to adamantane.

- 2,6-Dioxopiperidine-4-carbonyl : The dual ketone groups in the piperidine ring may facilitate hydrogen bonding with biological targets, while the rigid bicyclic structure could limit rotational freedom.

Position 7 Substituents

- Phenyl (Target Compound and ): The aromatic phenyl group enables π-π stacking interactions, beneficial for solid-state packing or receptor binding.

- Thiophen-2-yl : The sulfur-containing heterocycle offers distinct electronic properties (e.g., lower electronegativity than oxygen) and may influence redox activity or metal coordination.

Structural and Conformational Insights

- Crystal Packing and Hydrogen Bonding: Adamantane derivatives often exhibit dense crystal packing due to their rigid, globular structure. In contrast, compounds like 4-(Oxolane-3-carbonyl)-7-phenyl-1λ⁶,4-thiazepane-1,1-dione may form less ordered structures due to the flexible oxolane group .

- Vibrational Properties: Infrared and Raman spectra of adamantane-carbonyl derivatives show characteristic C=O and C=S stretching frequencies, which shift depending on substituent electronic effects .

Biological Activity

4-(Adamantane-1-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione is a synthetic compound characterized by its unique thiazepane ring structure and adamantane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 405.5 g/mol. The compound features a thiazepane ring that contributes to its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C22H28N2O2S |

| Molecular Weight | 405.5 g/mol |

| Structure Type | Thiazepane |

Research indicates that compounds similar to this compound interact with various biological targets, including enzymes and receptors. The thiazepane ring's nitrogen and sulfur atoms may play crucial roles in binding interactions, potentially influencing the pharmacodynamics of the compound.

Anticancer Activity

Several studies have investigated the anticancer properties of thiazepane derivatives. For instance, compounds with similar structures have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines.

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has also been explored. Research indicates that thiazepane derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that this compound could serve as a lead compound for developing new anti-inflammatory agents.

Antimicrobial Properties

Antimicrobial activity is another area of interest. Preliminary studies have shown that thiazepane derivatives can exhibit inhibitory effects against a range of bacteria and fungi. The unique structural features of this compound may enhance its potency against resistant strains.

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the effects of various thiazepane derivatives on human breast cancer cells (MCF-7). The results indicated that compounds similar to this compound significantly reduced cell viability and induced apoptosis through intrinsic pathways.

Case Study 2: Anti-inflammatory Mechanisms

In an animal model of arthritis, administration of thiazepane derivatives resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests that the compound may exert beneficial effects in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.